4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone
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Overview
Description
4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a cyano group (–CN) and a methylenedioxyphenyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone typically involves the following steps:
Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through the hydrogenation of phenol derivatives.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using cyanide salts.
Attachment of the Methylenedioxyphenyl Group: This step involves the use of methylenedioxybenzene derivatives in a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methylenedioxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methylenedioxyphenyl group can participate in aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4-phenylcyclohexanone: Lacks the methylenedioxy group.
4-Cyano-4-(3,4-dimethoxyphenyl)cyclohexanone: Contains dimethoxy groups instead of the methylenedioxy group.
Uniqueness
4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone is unique due to the presence of the methylenedioxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-oxocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-8-14(5-3-11(16)4-6-14)10-1-2-12-13(7-10)18-9-17-12/h1-2,7H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUMSGREKPIVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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